molecular formula C21H21N3O B11994953 1,5-dimethyl-4-{[(E,2E)-2-methyl-3-phenyl-2-propenylidene]amino}-2-phenyl-1,2-dihydro-3H-pyrazol-3-one

1,5-dimethyl-4-{[(E,2E)-2-methyl-3-phenyl-2-propenylidene]amino}-2-phenyl-1,2-dihydro-3H-pyrazol-3-one

Cat. No.: B11994953
M. Wt: 331.4 g/mol
InChI Key: YBWCPSCAAJZPFI-YCLPKKEZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,5-dimethyl-4-{[(E,2E)-2-methyl-3-phenyl-2-propenylidene]amino}-2-phenyl-1,2-dihydro-3H-pyrazol-3-one is a complex organic compound belonging to the pyrazolone family This compound is characterized by its unique structure, which includes a pyrazolone core substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-dimethyl-4-{[(E,2E)-2-methyl-3-phenyl-2-propenylidene]amino}-2-phenyl-1,2-dihydro-3H-pyrazol-3-one typically involves the condensation of 4-amino-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one with substituted benzaldehydes. The reaction is usually carried out in anhydrous methanol under reflux conditions for 1.5 to 2 hours . This method allows for the formation of azomethine derivatives with high yields (75-85%).

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure consistency and purity, as well as implementing purification steps such as recrystallization or chromatography to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

1,5-dimethyl-4-{[(E,2E)-2-methyl-3-phenyl-2-propenylidene]amino}-2-phenyl-1,2-dihydro-3H-pyrazol-3-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the azomethine group to an amine.

    Substitution: The phenyl and methyl groups can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used for reduction.

    Substitution: Various halogenating agents and nucleophiles can be used depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces amines.

Scientific Research Applications

1,5-dimethyl-4-{[(E,2E)-2-methyl-3-phenyl-2-propenylidene]amino}-2-phenyl-1,2-dihydro-3H-pyrazol-3-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,5-dimethyl-4-{[(E,2E)-2-methyl-3-phenyl-2-propenylidene]amino}-2-phenyl-1,2-dihydro-3H-pyrazol-3-one involves its interaction with various molecular targets. The azomethine group can form complexes with metal ions, which may influence its biological activity. Additionally, the compound’s ability to undergo redox reactions suggests it may interact with cellular redox systems, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-amino-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one
  • 1,5-dimethyl-2-phenyl-4-{[(E)-phenylmethylidene]amino}-1,2-dihydro-3H-pyrazol-3-one

Uniqueness

1,5-dimethyl-4-{[(E,2E)-2-methyl-3-phenyl-2-propenylidene]amino}-2-phenyl-1,2-dihydro-3H-pyrazol-3-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C21H21N3O

Molecular Weight

331.4 g/mol

IUPAC Name

1,5-dimethyl-4-[[(E)-2-methyl-3-phenylprop-2-enylidene]amino]-2-phenylpyrazol-3-one

InChI

InChI=1S/C21H21N3O/c1-16(14-18-10-6-4-7-11-18)15-22-20-17(2)23(3)24(21(20)25)19-12-8-5-9-13-19/h4-15H,1-3H3/b16-14+,22-15?

InChI Key

YBWCPSCAAJZPFI-YCLPKKEZSA-N

Isomeric SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N=C/C(=C/C3=CC=CC=C3)/C

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N=CC(=CC3=CC=CC=C3)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.